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Compound of Interest

Compound Name: 5-Bromo-6-iodopyridin-2-amine

Cat. No.: B572053 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, and

applications of 5-Bromo-6-iodopyridin-2-amine, a key intermediate in medicinal chemistry

and drug discovery.

Core Chemical Properties
5-Bromo-6-iodopyridin-2-amine is a halogenated pyridine derivative valued in synthetic

organic chemistry.[1] Its structure features an aminopyridine core with bromine and iodine

substituents, providing multiple reactive sites for the construction of complex molecules.[1][2]

Table 1: Physicochemical Properties of 5-Bromo-6-iodopyridin-2-amine and Related Isomers
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Property
5-Bromo-6-
iodopyridin-2-
amine

2-Amino-3-bromo-
5-iodopyridine

5-Amino-2-bromo-
6-iodopyridine

CAS Number 1223748-35-3[1] 697300-73-5[3] 915006-52-9[4][5]

Molecular Formula C₅H₄BrIN₂[1] C₅H₄BrIN₂[3] C₅H₄BrIN₂[5]

Molecular Weight 298.909 g/mol [1] 298.91 g/mol [3] 298.909 g/mol [5]

Appearance Not specified Yellow solid[6] White solid[5]

Boiling Point Not specified Not specified
362.5±42.0 °C

(Predicted)[5]

Density Not specified Not specified
2.426±0.06 g/cm³

(Predicted)[5]

LogP Not specified 1.8[3] 2.61210[5]

PSA (Polar Surface

Area)
Not specified 38.9 Å²[3] 38.91000[5]

Reactivity and Applications in Drug Discovery
5-Bromo-6-iodopyridin-2-amine and its isomers are highly versatile building blocks in the

synthesis of novel therapeutic agents. The strategic positioning of bromine and iodine atoms

offers orthogonal reactivity, allowing for sequential and site-selective metal-catalyzed cross-

coupling reactions.[1] This feature is instrumental in creating diverse molecular scaffolds for

structure-activity relationship (SAR) studies.[1]

Key applications include:

Kinase Inhibitors: The aminopyridine core can act as a hinge-binding scaffold in kinase

inhibitors. The halogen atoms serve as handles to introduce various aromatic and

heteroaromatic groups to optimize potency and selectivity. This compound has been utilized

as a precursor in the design of inhibitors for targets like Nek2 (Nima-related kinase 2), a

promising target in oncology.[1]
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Heterocyclic Compound Synthesis: These intermediates are crucial for constructing complex

heterocyclic compounds that are prevalent in many active pharmaceutical ingredients (APIs).

[2] Pyridine derivatives are found in drugs targeting a wide range of conditions, from

neurological disorders to infectious diseases.[2]

Accelerating Drug Development: By providing a reliable starting material for complex

syntheses, these intermediates help streamline the research and development process,

which is particularly critical in fields like oncology and antiviral drug development.[2] For

instance, 2-amino-3-iodo-5-bromopyridine is used to synthesize tyrosine kinase inhibitors for

cancer treatment.[7][8]

Experimental Protocols
While a specific protocol for 5-Bromo-6-iodopyridin-2-amine was not detailed in the provided

results, the synthesis of the related isomer, 2-Amino-5-bromo-3-iodopyridine, is well-

documented and provides a representative experimental workflow.

Synthesis of 2-Amino-5-bromo-3-iodopyridine from 2-Aminopyridine[7][8]

This synthesis is a two-step process involving bromination followed by iodination.

Step 1: Bromination of 2-Aminopyridine to form 2-Amino-5-bromopyridine

Reaction Setup: Dissolve 2-aminopyridine in acetone and cool the solution to 10°C.[7][8]

Addition of Brominating Agent: Slowly add a solution of N-bromosuccinimide (NBS) in

acetone dropwise to the cooled solution over a period of 0.5 to 1 hour.[7][8]

Reaction: Stir the mixture for an additional 0.5 to 2 hours after the addition is complete.[7][8]

Work-up: Remove the acetone by evaporation under vacuum. The resulting residue can be

recrystallized with 90% ethanol to yield 2-amino-5-bromopyridine as a yellow or white solid.

[7][8] A yield of 95% has been reported.[7][8]

Step 2: Iodination of 2-Amino-5-bromopyridine to form 2-Amino-5-bromo-3-iodopyridine

Reaction Setup: Dissolve the 2-amino-5-bromopyridine intermediate in a suitable solvent.
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Generation of Iodine: The iodinating agent is typically generated in situ. Potassium iodide

(KI) and potassium iodate (KIO₃) are added to the reaction mixture under strong acidic

conditions (e.g., using H₂SO₄), which produces iodine.[7]

Reaction: The mixture is heated, for example at 100°C for 1.5 hours, to facilitate the

iodination reaction.[7] The generated iodine then reacts with the intermediate to afford the

final product.

Work-up and Purification: After cooling, the reaction mixture is poured into ice and

neutralized. The resulting precipitate is collected by filtration and can be further purified by

dissolving in a solvent like ethyl acetate, washing with sodium thiosulfate solution to remove

excess iodine, and then drying.[9] A yield of approximately 73.7% has been reported for this

step.[7]

Visualized Experimental Workflow
The following diagram illustrates the synthetic pathway from 2-Aminopyridine to 2-Amino-5-

bromo-3-iodopyridine.
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Caption: Synthetic pathway for 2-Amino-5-bromo-3-iodopyridine.

Spectral Data
For the related compound 2-Amino-5-bromo-3-iodopyridine, the following spectral data has

been reported:

¹H NMR (CDCl₃, 300 MHz): δ 8.06 (d, 1H), 7.96 (d, 1H), 5.00 (s, 2H).[7]
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LCMS (ESI) m/z: Calculated for C₅H₄N₂BrI 298.8159, found 300.7000 [M+H]⁺.[7]

For the isomer 3-Bromo-5-iodopyridin-2-amine:

¹H NMR (300 MHz, DMSO-d6): δ 8.07 (s, 1H), 7.98-7.97 (m, 1H), 6.43 (brs, 2H, NH₂).[6]

LC/MS: Molecular ion peak [M+H]⁺ as 298.9.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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